Cas no 1109284-33-4 (6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine)
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
- 6-BROMO-3-IODO-PYRAZOLO[1,5-A]PYRIMIDINE
- QC-2539
- RW3213
- YYRFAUZQNJMKHU-UHFFFAOYSA-N
- BCP08937
- AB0034760
- ST24024287
- X8965
- Z1741977278
-
- MDL: MFCD18073604
- Inchi: 1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
- InChI Key: YYRFAUZQNJMKHU-UHFFFAOYSA-N
- SMILES: IC1C=NN2C=C(C=NC2=1)Br
Computed Properties
- Exact Mass: 322.85600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Topological Polar Surface Area: 30.2
Experimental Properties
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
- PSA: 30.19000
- LogP: 2.09640
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000954-1g |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 97% | 1g |
$419.21 | 2023-09-04 | |
| Alichem | A089000954-5g |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 97% | 5g |
$1232.20 | 2023-09-04 | |
| Alichem | A089000954-10g |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 97% | 10g |
$1359.27 | 2023-09-04 | |
| Fluorochem | 079625-250mg |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 97% | 250mg |
£94.00 | 2022-03-01 | |
| Fluorochem | 079625-1g |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 97% | 1g |
£208.00 | 2022-03-01 | |
| Fluorochem | 079625-5g |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 97% | 5g |
£636.00 | 2022-03-01 | |
| Fluorochem | 079625-10g |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 97% | 10g |
£1118.00 | 2022-03-01 | |
| Chemenu | CM130541-100mg |
6-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 95+% | 100mg |
$53 | 2021-08-05 | |
| Chemenu | CM130541-250mg |
6-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 95+% | 250mg |
$71 | 2021-08-05 | |
| Chemenu | CM130541-5g |
6-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
1109284-33-4 | 95+% | 5g |
$1426 | 2021-08-05 |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine Suppliers
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Comprehensive Overview of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine (CAS No. 1109284-33-4)
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine (CAS No. 1109284-33-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyrazolo[1,5-a]pyrimidine derivative is characterized by the presence of both bromine and iodine substituents, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Researchers and industry professionals frequently search for terms like "6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine synthesis", "CAS 1109284-33-4 applications", and "pyrazolo[1,5-a]pyrimidine derivatives", reflecting the compound's growing relevance in modern chemistry.
The compound's molecular framework, featuring a pyrazolo[1,5-a]pyrimidine core, is particularly intriguing due to its potential in drug discovery. Recent studies highlight its role in the development of kinase inhibitors, which are pivotal in treating various diseases. Searches for "kinase inhibitor intermediates" and "pharmaceutical building blocks" often lead to this compound, underscoring its importance in medicinal chemistry. Additionally, its halogenated structure makes it a candidate for cross-coupling reactions, a topic frequently explored in academic and industrial settings.
From a synthetic perspective, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is often prepared through multi-step processes involving halogenation and cyclization reactions. Queries such as "halogenated pyrazolo[1,5-a]pyrimidine synthesis" and "CAS 1109284-33-4 preparation" are common among chemists seeking efficient methodologies. The compound's stability under various conditions also makes it a preferred choice for researchers working on high-throughput screening and combinatorial chemistry, two areas that dominate contemporary chemical research.
Beyond pharmaceuticals, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine finds applications in material science, particularly in the development of organic electronic materials. Its ability to participate in palladium-catalyzed coupling reactions aligns with the rising demand for organic semiconductors and light-emitting diodes (LEDs). This versatility has led to increased searches for "pyrazolo[1,5-a]pyrimidine in materials science" and "CAS 1109284-33-4 electronic applications", further cementing its multidisciplinary appeal.
Quality control and analytical characterization of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine are critical for ensuring its efficacy in research and industrial applications. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity. Keywords like "CAS 1109284-33-4 analytical methods" and "pyrazolo[1,5-a]pyrimidine purity testing" are frequently encountered in scientific literature, highlighting the need for robust quality assurance protocols.
In summary, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine (CAS No. 1109284-33-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its structural uniqueness and reactivity make it a subject of ongoing research, as evidenced by the frequent searches for "pyrazolo[1,5-a]pyrimidine derivatives" and "halogenated heterocycles". As the scientific community continues to explore its potential, this compound is poised to remain a key player in advanced chemical synthesis and innovation.
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